4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine

Descripción general

Descripción

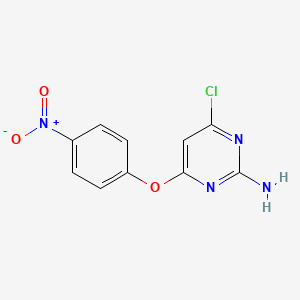

4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloro group at position 4, a nitrophenoxy group at position 6, and an amine group at position 2 on the pyrimidine ring. Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine typically involves the following steps:

Chlorination: The pyrimidine ring is chlorinated at position 4 using thionyl chloride or phosphorus oxychloride.

Coupling Reaction: The nitrophenoxy group is introduced at position 6 of the pyrimidine ring through a nucleophilic aromatic substitution reaction using a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and waste generation .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Potassium carbonate, sodium hydroxide.

Major Products Formed

Amino derivatives: Formed through the reduction of the nitro group.

Substituted pyrimidines: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential as an anti-inflammatory, antibacterial, and anticancer agent.

Industry: Used in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Signal Transduction: It can interfere with signal transduction pathways, leading to altered cellular responses.

DNA Interaction: The compound can intercalate into DNA, affecting its replication and transcription processes.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine

- 4-Chloro-6-(4-aminophenoxy)pyrimidin-2-amine

- 4-Chloro-6-(4-hydroxyphenoxy)pyrimidin-2-amine

Uniqueness

4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This compound exhibits enhanced reactivity and potential pharmacological activities compared to its analogs .

Actividad Biológica

Overview

4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine family, characterized by its unique structural features: a chloro group at position 4, a nitrophenoxy group at position 6, and an amine group at position 2. Pyrimidine derivatives are well-known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. This article reviews the biological activities of this specific compound based on recent research findings.

The compound can be synthesized through various chemical reactions, including oxidation and nucleophilic substitution. The nitro group can be reduced to an amino group, potentially enhancing its biological activity. The presence of the nitrophenoxy group is particularly significant as it influences the compound's interactions with biological targets.

Anticancer Properties

This compound has been investigated for its anticancer potential. Pyrimidine derivatives often exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 29 to 59 µM against various cancer cell lines . The mechanisms often involve the induction of apoptosis and cell cycle arrest, suggesting that this compound may similarly affect cancer cells.

Enzyme Inhibition

The compound is also being studied for its potential as an enzyme inhibitor. Pyrimidine derivatives are known to interact with various enzymes, which could lead to therapeutic applications in diseases such as cancer and inflammation . The specific interactions of this compound with target enzymes remain an area of active research.

Case Studies

- Anticancer Activity : A study evaluated the effects of related pyrimidine derivatives on HepG2 liver cancer cells. Compounds showed significant cytotoxicity and induced apoptosis through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This suggests that this compound may have similar effects.

- Antibacterial Studies : Another research focused on the antibacterial activity of pyrimidine derivatives against various pathogens. Compounds with similar substituents demonstrated effective inhibition of bacterial growth, indicating that this compound could possess comparable activity against resistant bacterial strains .

Table 1: Summary of Biological Activities of Pyrimidine Derivatives

| Compound Name | Activity Type | IC50 (µM) | Target Organism/Cell Line |

|---|---|---|---|

| This compound | Antibacterial | TBD | Staphylococcus aureus |

| Related Compound A | Anticancer | 40 - 204 | HepG2 (Liver Cancer) |

| Related Compound B | Antimicrobial | TBD | Pseudomonas aeruginosa |

| Related Compound C | Enzyme Inhibition | TBD | Various Enzymes |

Propiedades

IUPAC Name |

4-chloro-6-(4-nitrophenoxy)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4O3/c11-8-5-9(14-10(12)13-8)18-7-3-1-6(2-4-7)15(16)17/h1-5H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGBOEGNSIDQBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327957 | |

| Record name | 4-chloro-6-(4-nitrophenoxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679822 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

130035-46-0 | |

| Record name | 4-chloro-6-(4-nitrophenoxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.